molecular formula C18H15ClN2O3S B3702635 3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid CAS No. 433965-28-7

3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid

Cat. No.: B3702635
CAS No.: 433965-28-7
M. Wt: 374.8 g/mol
InChI Key: GLYJSJODCSUXKG-UHFFFAOYSA-N
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Description

3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a prop-2-enoyl group, and a carbamothioyl group attached to a benzoic acid core

Properties

CAS No.

433965-28-7

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]-4-methylbenzoic acid

InChI

InChI=1S/C18H15ClN2O3S/c1-11-2-6-13(17(23)24)10-15(11)20-18(25)21-16(22)9-5-12-3-7-14(19)8-4-12/h2-10H,1H3,(H,23,24)(H2,20,21,22,25)

InChI Key

GLYJSJODCSUXKG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid typically involves multiple steps:

    Formation of the Prop-2-enoyl Intermediate: The initial step involves the preparation of the (2E)-3-(4-chlorophenyl)prop-2-enoyl chloride through the reaction of 4-chlorocinnamic acid with thionyl chloride.

    Carbamothioylation: The prop-2-enoyl chloride is then reacted with thiourea to form the carbamothioyl intermediate.

    Coupling with 4-Methylbenzoic Acid: The final step involves coupling the carbamothioyl intermediate with 4-methylbenzoic acid under basic conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoic acid ring, forming carboxylic acids.

    Reduction: Reduction of the prop-2-enoyl group can yield the corresponding saturated propionyl derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of 3-(4-chlorophenyl)propanoic acid derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the chlorophenyl and carbamothioyl groups suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamothioyl group suggests potential interactions with thiol-containing proteins, possibly inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorocinnamic Acid: Shares the chlorophenyl and prop-2-enoyl groups but lacks the carbamothioyl and benzoic acid moieties.

    4-Methylbenzoic Acid: Contains the benzoic acid core with a methyl substituent but lacks the chlorophenyl and carbamothioyl groups.

    Thiourea Derivatives: Compounds containing the carbamothioyl group but differing in the rest of the molecular structure.

Uniqueness

3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid
Reactant of Route 2
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3-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)-4-methylbenzoic acid

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